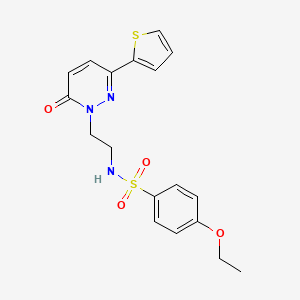

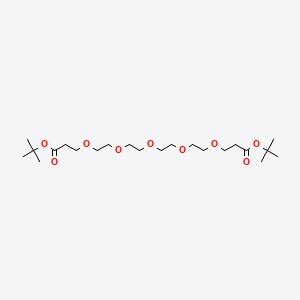

![molecular formula C12H18N2O B2500747 4-甲基-2-[(1-甲基吡咯啉-2-基)甲氧基]吡啶 CAS No. 2198020-02-7](/img/structure/B2500747.png)

4-甲基-2-[(1-甲基吡咯啉-2-基)甲氧基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

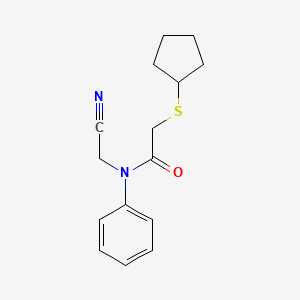

The compound "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is a chemically synthesized molecule that features a pyridine ring, a common structure in many biologically active compounds. The pyridine ring is substituted with a methoxy group and a methylpyrrolidine moiety, which may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex, involving multiple steps and catalytic systems. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, which leads to pyrrolylpyridinium salts that can be further modified . Although the exact synthesis of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and biological activity. For example, the study of 3-hydroxy-2-methyl-4(1H)-pyridinones revealed the importance of substituents on the ring nitrogen and the role of hydrogen bonding in their physical properties . The structure of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" likely exhibits similar considerations, where the substituents and their positions on the pyridine ring are key to its reactivity and function.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by various factors, including the presence of substituents. For instance, the photo-methoxylation of methyl 2-pyridinecarboxylate is affected by the presence of 4-substituted pyridines, which can accelerate the reaction rate . Similarly, the compound may undergo specific chemical reactions influenced by its methoxy and methylpyrrolidine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be tailored by modifying their structure. The kinetics and mechanism of transformation reactions involving pyridine derivatives, such as the conversion of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, are influenced by factors like pH and the presence of amine buffers . The physical properties, such as solubility and crystallinity, can be deduced from structural studies, as seen in the case of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . These insights can be extrapolated to predict the behavior of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" in various conditions.

科学研究应用

立体化学和药理学特性改进

立体化学在基于吡咯烷酮的化合物的药理学特性中起着至关重要的作用,已经开发出类似物以促进记忆过程并减轻与各种疾病相关的认知功能障碍。研究强调了立体化学在增强这些化合物效力方面的重要性,表明立体中心的构型与生物性质之间存在直接关系。这突显了对纯对映体版本以改善治疗效果的潜力(Veinberg et al., 2015)。

医药化学中的混合催化剂

合成吡喃吡嘧啶骨架,这是医药和制药行业的关键前体,展示了4-甲基-2-[(1-甲基吡咯烷-2-基)甲氧基]吡啶衍生物的适用性。这些骨架对于更广泛的合成应用和生物利用度至关重要,混合催化剂在其开发中发挥着重要作用。这凸显了该化合物在为制药用途创造引导分子方面的相关性(Parmar, Vala, & Patel, 2023)。

防腐特性

喹啉衍生物,包括类似于4-甲基-2-[(1-甲基吡咯烷-2-基)甲氧基]吡啶的化合物,以其防腐特性而闻名。这些衍生物有效地防止金属腐蚀,突显了它们在药物应用之外以及在材料科学领域的重要性。极性取代基的引入增强了它们的有效性,表明它们在保护材料免受腐蚀方面具有广泛的实用性(Verma, Quraishi, & Ebenso, 2020)。

导电聚合物和生物相互作用

基于聚吡咯的导电聚合物,可能涉及与4-甲基-2-[(1-甲基吡咯烷-2-基)甲氧基]吡啶类似的结构基元,被用于研究其与生物组织的相互作用。这些聚合物被评估用于超越生物传感器的作用,可能作为电可寻址的支持物质用于组织或细胞基质。这展示了该化合物在开发用于医学研究和应用的新生物材料方面的更广泛意义(Ateh, Navsaria, & Vadgama, 2006)。

细胞色素P450同工酶选择性

对细胞色素P450同工酶的化学抑制剂的研究表明,类似于4-甲基-2-[(1-甲基吡咯烷-2-基)甲氧基]吡啶的衍生物在增强选择性和减少潜在药物相互作用方面具有相关性。这表明该化合物在药代动力学和药物开发中的实用性,突显了其在优化药物效力和安全性方面的重要性(Khojasteh et al., 2011)。

作用机制

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that the solvent used can have a significant impact on the reaction conditions .

未来方向

The future directions for “4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and development of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-5-6-13-12(8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGCDWEYSGPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

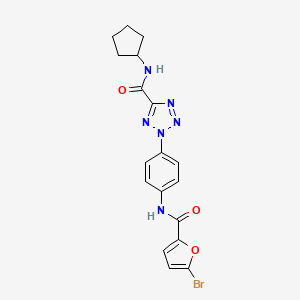

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

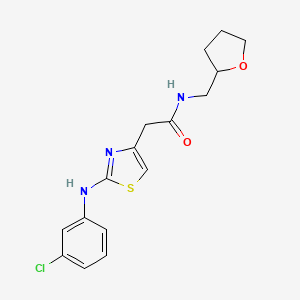

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)

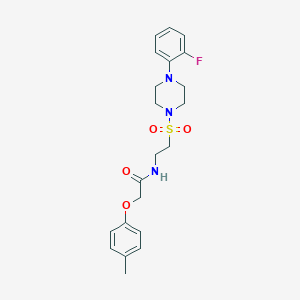

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)